1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with phenylthiourea under basic conditions to form the intermediate 1-(4-chlorophenyl)-2-phenylsulfanyl-ethylamine. This intermediate is then cyclized with hydrazine hydrate to yield the final triazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Uniqueness
1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole is unique due to the presence of both the 4-chlorophenyl and phenylsulfanyl groups, which can impart distinct chemical and biological properties compared to other triazole derivatives .
Properties
CAS No. |
89440-82-4 |
---|---|
Molecular Formula |
C16H14ClN3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3S/c17-14-8-6-13(7-9-14)10-16(20-12-18-11-19-20)21-15-4-2-1-3-5-15/h1-9,11-12,16H,10H2 |
InChI Key |
AFZZWZWEKYEDSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.